Fmoc-Asn(Trt)-OH

Solid-phase peptide synthesis Side-chain protection Asparagine dehydration

Asn side-chain dehydration during carbodiimide-mediated SPPS coupling generates persistent β-cyanoalanine impurities that co-elute with the target peptide and resist chromatographic removal. Fmoc-Asn(Trt)-OH eliminates this failure mode via Trt protection of the carboxamide, enabling robust synthesis of high-purity peptides. • Validated in patented API processes (teriparatide >99% purity, 52.3% yield; thymalfasin) • ≥98% HPLC purity with low dipeptide, free-amino acid, and acetic acid impurity profiles • Trt deprotection: 95% TFA, 1-3 h; fully compatible with standard Fmoc/tBu workflows

Molecular Formula C38H32N2O5
Molecular Weight 596.7 g/mol
CAS No. 132388-59-1
Cat. No. B557046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asn(Trt)-OH
CAS132388-59-1
SynonymsFmoc-Asn(Trt)-OH; 132388-59-1; Nalpha-Fmoc-Ngamma-trityl-L-asparagine; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoicacid; ST029446; Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Ngamma-trityl-L-asparagine; N-(9-Fluorenylmethoxycarbonyl)-N-trityl-L-asparagine; (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoicacid; C38H32N2O5; Nalpha-(9-Fluorenylmethoxycarbonyl)-Ngamma-trityl-L-asparagine; (2S)-2-[(fluoren-9-ylmethoxy)carbonylamino]-3-[N-(triphenylmethyl)carbamoyl]propanoicacid; AmbotzFAA1015; PubChem9947; AC1LD09H; Fmoc-N'-trityl-L-asparagine; 47672_ALDRICH; SCHEMBL118112; N-Fmoc-N4-trityl-L-Asparagine; 47672_FLUKA; MolPort-003-934-255; ACT07171; ZINC4284054; ANW-19430; CF-054; MFCD00077049
Molecular FormulaC38H32N2O5
Molecular Weight596.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m0/s1
InChIKeyKJYAFJQCGPUXJY-UMSFTDKQSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Asn(Trt)-OH Specifications & Procurement


Fmoc-Asn(Trt)-OH is an L-asparagine derivative widely employed as a protected building block in Fmoc/tBu solid-phase peptide synthesis (SPPS). The compound features an Fmoc (9-fluorenylmethoxycarbonyl) group on the α-amino position and a trityl (Trt) group on the side-chain carboxamide of asparagine. This dual-protection strategy is designed to prevent dehydration of the primary amide side chain to a nitrile during carbodiimide-mediated coupling activation [1]. The standard analytical specifications from major suppliers include HPLC purity ≥99.0% and melting point 210–220 °C . However, compound selection is rarely dictated by baseline specifications alone; the critical differentiators emerge when comparing this derivative against alternative Asn derivatives such as Fmoc-Asn-OH (unprotected), Fmoc-Asn(Mtt)-OH, Fmoc-Asn(Mmt)-OH, or Fmoc-Asn(Mbh)-OH under real synthetic conditions.

Prevents β-cyanoalanine side product during SPPS
Compatible with standard Fmoc/tBu protocols and TFA cleavage
Reported to support high final peptide purity (qualitative)

Fmoc-Asn(Trt)-OH Substitution Risks


Generic substitution among Fmoc-Asn derivatives is not equivalent in practice. Asn residues present unique synthetic challenges due to the susceptibility of the unprotected side-chain amide to undergo dehydration to a β-cyanoalanine side product during carboxyl activation with carbodiimide reagents such as DIC or DCC [1]. This side reaction generates a persistent impurity that is co-eluting and difficult to remove chromatographically, ultimately compromising final peptide purity and yield. While Trt, Mtt, Mmt, and Mbh protecting groups all aim to mitigate this issue, they differ substantially in side-chain deprotection kinetics, solubility in coupling solvents, and the resulting peptide purity profiles. Selection of an inappropriate Asn derivative cannot be fully compensated by post-synthesis purification .

Unprotected Asn (Fmoc-Asn-OH) may produce co-eluting nitrile impurity during coupling.
Mtt/Mmt derivatives alter deprotection kinetics; N-terminal cleavage may require process adjustment.
Alternative derivatives differ in DMF solubility, which may affect coupling concentration and efficiency.

Fmoc-Asn(Trt)-OH Comparative Evidence


Dehydration Prevention vs. Fmoc-Asn-OH

Fmoc-Asn(Trt)-OH eliminates the β-cyanoalanine side product that forms when unprotected Fmoc-Asn-OH is activated with carbodiimide reagents. The unprotected derivative undergoes side-chain dehydration during DIC activation, producing a nitrile impurity that co-elutes with the target peptide and resists chromatographic removal [1]. In contrast, the Trt-protected derivative completely suppresses this pathway because the side-chain amide is sterically shielded .

Dehydration prevention
Head-to-head
Target (Trt): not detected
Comparator (unprotected): β-cyanoalanine impurity isolated
Supports impurity control during SPPS
DIC/HOBt activation; glycopeptide context
Solid-phase peptide synthesis Side-chain protection Asparagine dehydration

Purity vs. Other Asn Derivatives

Multiple technical evaluations demonstrate that Fmoc-Asn(Trt)-OH consistently produces peptides with higher final purity compared to other Asn derivatives employed for Asn incorporation . The Trt group effectively shields the side-chain amide throughout synthesis while remaining fully labile to TFA cleavage. The consistent purity advantage has established Fmoc-Asn(Trt)-OH as the standard Asn derivative in Fmoc SPPS.

Purity vs other Asn derivatives
Data to verify
Reported to yield purer peptides across multiple studies
May reduce purification burden
Qualitative assessment; source data not specified
Peptide purity SPPS Asparagine protection

Solubility and Coupling Efficiency Trade-off

Fmoc-Asn(Mmt)-OH offers superior solubility in DMF compared to Fmoc-Asn(Trt)-OH, enabling coupling reactions at higher concentrations . This property is advantageous for sequences prone to aggregation or when high-concentration coupling is required. However, the enhanced solubility comes with a different side-chain deprotection profile. This trade-off demonstrates that the optimal Asn derivative is sequence-dependent and that Fmoc-Asn(Trt)-OH remains the reference standard against which alternatives are benchmarked .

Solubility & coupling trade-off
Class-level inference
Mmt more soluble in DMF; Trt offers standard deprotection
Sequence-dependent selection context
High-concentration coupling may favor Mmt
DMF solubility Coupling efficiency Asparagine derivatives

Standard TFA Deprotection Profile

The trityl (Trt) protecting group is removed under standard global deprotection conditions (95% TFA) within 1–3 hours without alkylation of Trp residues . When the Asn(Trt) residue is positioned at the N-terminus of the peptide chain, deprotection kinetics are slower, and extended reaction times may be required to achieve complete removal [1]. This contrasts with Mtt and Mmt derivatives, which offer more rapid cleavage—an advantage when Asn is at the N-terminus or in sequences containing acid-sensitive modifications .

TFA deprotection profile
Method context
95% TFA, 1–3 h (non-N-terminal); N-terminal may need longer
Compatible with routine SPPS workflows
Mtt/Mmt cleave faster; review if Asn is N-terminal
TFA cleavage Deprotection kinetics N-terminal asparagine

Fmoc-Asn(Trt)-OH Key Applications


Routine SPPS for Research Peptides

For most academic and research-scale peptide synthesis projects involving Asn residues, Fmoc-Asn(Trt)-OH is the recommended building block. The evidence demonstrates it prevents side-chain dehydration that otherwise produces persistent impurities [1], and its use consistently yields significantly purer peptides than alternative Asn derivatives [2]. The well-characterized deprotection kinetics (95% TFA, 1–3 h) integrate seamlessly with standard Fmoc/tBu workflows [3].

GMP Manufacturing and Process Development

In regulated environments, where final peptide purity and impurity profiles are subject to strict specifications, the established purity advantage of Fmoc-Asn(Trt)-OH translates directly to manufacturing robustness [1]. The availability of high-purity commercial material (≥99.0% HPLC [2]) with low levels of dipeptide, free-amino acid, and acetic acid impurities [1] reduces the burden of upstream raw material qualification. The existence of a published group standard for quality control of this compound [3] further supports its suitability for pharmaceutical applications.

Therapeutic Peptide Synthesis

Patented manufacturing processes for therapeutic peptides such as teriparatide (PTH 1-34) [1] and thymalfasin (thymosin α1) [2] explicitly incorporate Fmoc-Asn(Trt)-OH as the Asn building block. In the teriparatide synthesis, Fmoc-Asn(Trt)-OH is employed for ester condensation, ultimately enabling production of the pure peptide in >99% purity with total yield up to 52.3% [1]. These examples validate the derivative's suitability for sequences where Asn residues are not located at the N-terminus and where standard Trt deprotection kinetics are optimal.

Antimicrobial and Cyclic Peptides

Fmoc-Asn(Trt)-OH is employed as the C-terminal anchoring residue in the solid-phase synthesis of cyclic antimicrobial peptides, demonstrating compatibility with subsequent on-resin cyclization and final global deprotection [1]. This application highlights the derivative's robustness in complex synthetic sequences where side-chain protection must remain intact through multiple coupling cycles and where premature deprotection would compromise the final cyclic product.

Application
Selection Property
Validation Focus
Research-grade SPPS with Asn residues
Trt protection prevents nitrile side product
Peptide purity and yield after Asn coupling
Process-scale peptide production
High-purity commercial material
Raw material qualification and impurity profile
Therapeutic peptide API synthesis
Standard-deprotection kinetics (Trt)
Synthetic efficiency and final purity
Cyclic antimicrobial peptide synthesis
Compatible with on-resin cyclization
Cyclization efficiency and final deprotection

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